Magnesium bicarbonate

Description

Properties

IUPAC Name |

magnesium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Mg/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDJLDTYWNBUKE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

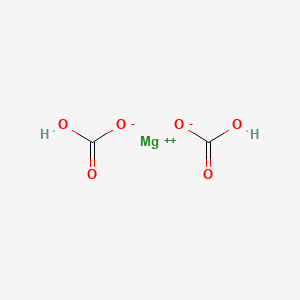

Mg(HCO3)2, C2H2MgO6 | |

| Record name | Magnesium bicarbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_bicarbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062170 | |

| Record name | Carbonic acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090-64-4 | |

| Record name | Magnesium bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium bis(hydrogen carbonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19E9A0647O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Aqueous Magnesium Bicarbonate: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of aqueous magnesium bicarbonate (Mg(HCO₃)₂) for research purposes. This document details various experimental protocols, presents quantitative data in a structured format, and illustrates key workflows and relevant biological signaling pathways. Given that this compound exists only in aqueous solution, the methodologies focus on the in-situ generation and stabilization of this compound.[1][2]

Introduction

Aqueous this compound is a solution containing magnesium ions (Mg²⁺) and bicarbonate ions (HCO₃⁻). It is of interest to researchers in various fields, including drug development, due to the physiological roles of its constituent ions. Magnesium is the second most abundant intracellular cation and a crucial cofactor for numerous enzymatic reactions and signaling pathways.[3][4] Bicarbonate is a vital component of the physiological buffering system, essential for maintaining pH homeostasis.[5][6][7] This guide outlines reliable methods for the laboratory-scale synthesis of aqueous this compound, enabling researchers to prepare standardized solutions for their studies.

Synthesis Methodologies

There are three primary methods for the synthesis of aqueous this compound. The choice of method may depend on the available equipment, desired purity, and scale of preparation.

Pressurized Carbonation of Magnesium Hydroxide (B78521)

This is a widely used method that involves the reaction of a suspension of magnesium hydroxide (Mg(OH)₂) with pressurized carbon dioxide (CO₂).[1][2] The increased pressure enhances the dissolution of CO₂ in water, forming carbonic acid (H₂CO₃), which then reacts with the magnesium hydroxide.

Reaction: Mg(OH)₂(s) + 2CO₂(g) ⇌ Mg(HCO₃)₂(aq)

-

Slurry Preparation: Prepare a suspension of magnesium hydroxide in deionized water. The concentration can be varied depending on the desired final concentration of this compound. A common starting point is a slurry of 150 g of Mg(OH)₂ in 8 gallons (approximately 30 liters) of deionized water.[8]

-

Pressurization: Transfer the slurry to a pressure-resistant vessel equipped with a gas inlet, a pressure gauge, and a stirring mechanism.

-

Carbonation: Introduce carbon dioxide gas into the vessel. The pressure should be maintained at a level that facilitates the reaction, for example, around 31-32 p.s.i.[8]

-

Reaction and Monitoring: Stir the suspension continuously to ensure efficient mixing and reaction. The reaction can be monitored by observing the dissolution of the solid magnesium hydroxide, resulting in a clearer solution. The time required for the reaction can vary from minutes to hours depending on the pressure, temperature, and stirring efficiency.

-

Filtration: After the reaction is complete, filter the solution to remove any unreacted magnesium hydroxide or other insoluble impurities.

-

Storage: Store the resulting aqueous this compound solution in a sealed container to prevent the outgassing of CO₂ and subsequent precipitation of magnesium carbonate.

Carbonation of Magnesium Carbonate at Atmospheric Pressure

This method utilizes the reaction of magnesium carbonate (MgCO₃) with carbonated water (seltzer water) or by bubbling CO₂ through a suspension of magnesium carbonate at atmospheric pressure. This method is simpler as it does not require a pressurized system.

Reaction: MgCO₃(s) + H₂O(l) + CO₂(g) ⇌ Mg(HCO₃)₂(aq)

-

Suspension Preparation: Add a known quantity of magnesium carbonate powder to a volume of deionized water or chilled seltzer water in a flask or beaker with a magnetic stirrer.

-

Carbonation: If using deionized water, bubble CO₂ gas through the suspension. If using seltzer water, the dissolved CO₂ is already present.

-

Reaction: Stir the mixture vigorously. The reaction proceeds as the magnesium carbonate dissolves to form this compound. The dissolution will be slower than the pressurized method. Continue stirring until the solution becomes clear, indicating the completion of the reaction.

-

Filtration: Filter the solution to remove any undissolved magnesium carbonate.

-

Storage: Store in a tightly sealed container to maintain the CO₂ concentration.

Double Displacement Reaction

This method involves the reaction of magnesium acetate (B1210297) with sodium bicarbonate in an aqueous solution.[2] This method is suitable for small-scale laboratory preparations where high purity of the final solution is desired.

Reaction: Mg(CH₃COO)₂(aq) + 2NaHCO₃(aq) → Mg(HCO₃)₂(aq) + 2CH₃COONa(aq)

-

Solution Preparation: Prepare aqueous solutions of magnesium acetate and sodium bicarbonate of known concentrations.

-

Reaction: Mix the two solutions in stoichiometric amounts. The reaction occurs instantaneously in the solution.

-

Use: The resulting solution contains this compound and sodium acetate. This solution can be used directly in experiments where the presence of sodium acetate is not a concern. Purification to remove sodium acetate is challenging as both products are water-soluble.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis and properties of aqueous this compound.

| Parameter | Method 1: Pressurized Carbonation | Method 2: Atmospheric Carbonation | Method 3: Double Displacement | Reference(s) |

| Starting Materials | Magnesium Hydroxide, CO₂ | Magnesium Carbonate, CO₂/Carbonated Water | Magnesium Acetate, Sodium Bicarbonate | [1][2] |

| Typical Pressure | ~31-32 p.s.i. | Atmospheric | Atmospheric | [8] |

| Temperature | Room Temperature | Chilled (for seltzer water) or Room Temperature | Room Temperature | [9] |

| Reaction Time | Minutes to Hours | Hours | Instantaneous | [8] |

| Final pH | ~8.0 - 8.8 | ~8.0 - 8.8 | Neutral to slightly alkaline | [10] |

| Property | Value | Reference(s) |

| Solubility in Water | Exists only in aqueous solution | [1][2] |

| Decomposition | Decomposes upon heating or drying to MgCO₃, H₂O, and CO₂ | [1] |

| Molar Mass | 146.34 g/mol | [2] |

Analytical Methods for Characterization

To ensure the quality and concentration of the synthesized aqueous this compound, the following analytical techniques can be employed:

-

Titration: Acid-base titration can be used to determine the bicarbonate concentration.

-

Complexometric Titration: The concentration of magnesium ions can be determined by titration with EDTA using indicators such as Eriochrome Black T.[11]

-

Ion Chromatography: This technique can be used for the simultaneous determination of magnesium and bicarbonate ion concentrations.

-

pH Measurement: A calibrated pH meter should be used to verify the pH of the final solution.

Relevant Signaling Pathways

Aqueous this compound serves as a source of magnesium (Mg²⁺) and bicarbonate (HCO₃⁻) ions, which are involved in numerous physiological signaling pathways.

Magnesium Ion (Mg²⁺) Signaling

Magnesium is a critical regulator of many cellular processes.[3][4] It acts as a cofactor for enzymes, particularly ATPases, and modulates the activity of various ion channels and signaling molecules.

Bicarbonate Ion (HCO₃⁻) Signaling

Bicarbonate is a key player in pH regulation and is transported across cell membranes by various transporters.[5][7][12] It also acts as a signaling molecule, for instance, by activating soluble adenylyl cyclase (sAC).[13]

Conclusion

The synthesis of aqueous this compound for research purposes can be achieved through several reliable methods. The choice of method will depend on the specific requirements of the research, including the desired purity, concentration, and available laboratory equipment. Proper characterization of the synthesized solution is crucial for obtaining reproducible experimental results. The biological effects of aqueous this compound are attributable to the individual actions of magnesium and bicarbonate ions in various physiological and signaling pathways. This guide provides a foundational understanding for researchers to prepare and utilize aqueous this compound in their studies.

References

- 1. quora.com [quora.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Fundamental Role of Bicarbonate Transporters and Associated Carbonic Anhydrase Enzymes in Maintaining Ion and pH Homeostasis in Non-Secretory Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessscience.com [accessscience.com]

- 7. portlandpress.com [portlandpress.com]

- 8. JAIC 1981, Volume 21, Number 1, Article 2 (pp. 43 to 48) [cool.culturalheritage.org]

- 9. echemi.com [echemi.com]

- 10. US20050255174A1 - Process and appratus for use in preparing an aqueous this compound solution - Google Patents [patents.google.com]

- 11. titrations.info [titrations.info]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Preparation of Stable Magnesium Bicarbonate Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of stable aqueous solutions of magnesium bicarbonate. Due to its existence solely in a dissolved state, the synthesis and stabilization of this compound present unique challenges. This document outlines the primary synthesis methodologies, key stability-influencing factors, and detailed experimental protocols.

Introduction

This compound, Mg(HCO₃)₂, is the bicarbonate salt of magnesium. It is a compound of interest in various fields, including pharmaceuticals, due to its potential as a bioavailable source of magnesium and bicarbonate. Unlike other metal bicarbonates, this compound is not stable in solid form and exists only in aqueous solutions.[1][2] Upon any attempt to isolate it by drying, it decomposes into magnesium carbonate, water, and carbon dioxide.[1][2] Therefore, the preparation of a stable solution is critical for its application.

The primary challenge in preparing and storing this compound solutions is preventing its precipitation as magnesium carbonate. This guide details the prevalent methods for its synthesis and the critical parameters for ensuring solution stability.

Core Synthesis Methodologies

Two primary methods for the synthesis of this compound are prevalent in scientific literature and patents:

-

Carbonation of Magnesium Hydroxide (B78521): This is the most common method, involving the reaction of a suspension of magnesium hydroxide with pressurized carbon dioxide.[1][2]

-

Double Displacement Reaction: A laboratory-scale method involving the reaction of magnesium acetate (B1210297) with sodium bicarbonate.[1][2]

The choice of method may depend on the desired scale of production, required purity, and available equipment.

Data Presentation: Key Parameters for Preparation

The following table summarizes the key quantitative parameters for the preparation of stable this compound solutions as identified in the literature.

| Parameter | Value | Source(s) |

| Starting Materials | Magnesium Hydroxide (Mg(OH)₂) or Magnesium Carbonate (MgCO₃) | [2] |

| Magnesium Acetate (Mg(CH₃COO)₂) and Sodium Bicarbonate (NaHCO₃) | [1][2] | |

| Reaction Conditions | ||

| CO₂ Pressure | 3.5–5 atm (for carbonation method) | [2] |

| Temperature | Below 50°C | [2] |

| Solution Properties | ||

| Final pH | 7.0 - 9.0 (typically 8.0 - 8.8 for stability) | [3] |

| Magnesium Concentration | 50 mg/L to 200 mg/L (more particularly 90-150 mg/L) | [3] |

| Bicarbonate Concentration | 200 mg/L to 1000 mg/L (more particularly 400-800 mg/L) | [3] |

Experimental Protocols

Method 1: Carbonation of Magnesium Hydroxide/Carbonate

This protocol is based on the principle of reacting a magnesium salt with carbonic acid, formed by dissolving carbon dioxide in water under pressure.

Materials:

-

Magnesium Hydroxide (Mg(OH)₂) powder or Magnesium Carbonate (MgCO₃) powder

-

Purified, cold water

-

Pressurized carbon dioxide (CO₂) source

-

Pressure-rated reaction vessel

-

Stirring mechanism (e.g., magnetic stirrer)

-

Filtration apparatus

Procedure:

-

Prepare a suspension of magnesium hydroxide or magnesium carbonate in cold, purified water in the pressure-rated reaction vessel.

-

Seal the vessel and begin stirring the suspension.

-

Introduce pressurized carbon dioxide into the vessel, maintaining a pressure of 3.5-5 atm.[2]

-

Continue the reaction under stirring. The reaction time can vary from hours to days depending on the scale and efficiency of CO₂ dissolution.[3]

-

Monitor the reaction until the suspended solids have dissolved, resulting in a clear or slightly turbid solution.

-

Once the reaction is complete, carefully depressurize the vessel.

-

Filter the resulting solution to remove any unreacted starting material or impurities.

-

Store the final this compound solution in a tightly sealed container to prevent the loss of dissolved CO₂.

Method 2: Double Displacement Reaction

This method is suitable for smaller, laboratory-scale preparations.

Materials:

-

Magnesium Acetate (Mg(CH₃COO)₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Purified water

-

Reaction vessel

-

Stirring mechanism

Procedure:

-

Prepare separate aqueous solutions of magnesium acetate and sodium bicarbonate.

-

Slowly add the sodium bicarbonate solution to the magnesium acetate solution while stirring continuously.

-

The reaction will form this compound in solution along with sodium acetate.[1][2]

-

This method yields a solution containing sodium acetate as a byproduct. Further purification steps, such as dialysis or chromatography, may be necessary depending on the application.

Mandatory Visualizations

Chemical Reaction Pathways

Caption: Chemical pathways for the synthesis and decomposition of this compound.

Experimental Workflow for Carbonation Method

Caption: General experimental workflow for the carbonation method.

Stability Considerations

The stability of this compound solutions is paramount and is influenced by several factors:

-

Carbon Dioxide Partial Pressure: The presence of dissolved carbon dioxide is essential to maintain the equilibrium towards this compound. Loss of CO₂ from the solution will lead to the precipitation of magnesium carbonate.[2] Therefore, storage in tightly sealed containers is crucial.

-

Temperature: Elevated temperatures can decrease the solubility of CO₂ in water and promote the decomposition of bicarbonate. It is advisable to store solutions at cool or refrigerated temperatures.[2]

-

pH: A slightly alkaline pH, typically in the range of 8.0 to 8.8, is reported to be optimal for the stability of the final solution.[3]

Conclusion

The preparation of a stable this compound solution requires careful control of reaction conditions and storage. The carbonation of magnesium hydroxide under pressure is a widely cited and effective method. By maintaining adequate carbon dioxide pressure, controlling the temperature, and ensuring the final pH is within the optimal range, a stable solution of this compound can be prepared and utilized for research and development purposes. The double displacement method offers a simpler alternative for laboratory-scale synthesis where the presence of a sodium acetate byproduct is acceptable.

References

chemical properties of magnesium bicarbonate in aqueous solution

An In-depth Technical Guide on the Chemical Properties of Magnesium Bicarbonate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of this compound, Mg(HCO₃)₂, in an aqueous solution. Due to its inherent instability in solid form, this compound exists only in solution, where it plays a significant role in various chemical and biological systems. This document details its physicochemical properties, aqueous equilibria, and relevant experimental protocols for its characterization.

Physicochemical Properties

This compound is an ionic compound that is formed from the reaction of a magnesium source with carbonic acid in water.[1][2][3] It cannot be isolated as a stable solid, as it readily decomposes upon evaporation of the solvent.[2][4][5]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | Mg(HCO₃)₂ | [1][2][3] |

| Molar Mass | 146.3387 g/mol | [1][2][3] |

| IUPAC Name | Magnesium hydrogencarbonate | [2][3] |

| Appearance | Exists only in liquid form | [1][2][3] |

| Odor | Odorless | [1][2][3] |

| Taste | Slightly bitter | [2] |

Aqueous Solution Chemistry

The chemistry of this compound in water is governed by a series of interconnected equilibria involving dissociation, ion pairing, and decomposition.

Solubility and pH

This compound is highly soluble in water.[1][2] Its formation is a key factor in the temporary hardness of water, where CO₂-rich water dissolves magnesium carbonate-containing minerals.[1][3] The pH of this compound solutions is typically slightly alkaline.

Table 2: Solubility and pH Data for Aqueous this compound

| Parameter | Value | Conditions | Source(s) |

| Solubility | 5.7 g / 100 mL | at 20°C | [1][2][4] |

| Typical pH | ~8.3 | Not specified | [1][2][3] |

| Controlled pH Range | 8.0 - 8.8 | For preparing clear, stable solutions | [6] |

| pH Shift | 6.98 → 8.52 | For a 1M solution after removal of CO₂ | [7] |

Chemical Equilibria

In solution, this compound is involved in several dynamic equilibria. The primary reactions include its formation from magnesium carbonate, its dissociation into constituent ions, the formation of a this compound ion pair (MgHCO₃⁺), and its thermal decomposition.

Formation Reactions:

-

From magnesium hydroxide (B78521) (Milk of Magnesia) and pressurized carbon dioxide: Mg(OH)₂ (s) + 2CO₂ (g) ⇌ Mg(HCO₃)₂ (aq)[2][3][5]

-

From magnesium carbonate, water, and carbon dioxide: MgCO₃ (s) + H₂O (l) + CO₂ (g) ⇌ Mg(HCO₃)₂ (aq)[8]

Dissociation and Ion Pairing:

-

Complete dissociation: Mg(HCO₃)₂ (aq) ⇌ Mg²⁺ (aq) + 2HCO₃⁻ (aq)

-

Formation of the this compound ion pair: Mg²⁺ (aq) + HCO₃⁻ (aq) ⇌ MgHCO₃⁺ (aq)[9][10]

Decomposition Reaction: Upon heating, the equilibrium shifts, leading to the precipitation of magnesium carbonate: Mg(HCO₃)₂ (aq) → MgCO₃ (s) + H₂O (l) + CO₂ (g)[1][2][3][11]

Figure 1. Chemical equilibria of this compound in aqueous solution.

Stability and Dissociation Constant

The stability of the MgHCO₃⁺ ion pair is a critical parameter in understanding the solution's chemistry. The dissociation constant for this ion pair has been determined experimentally across a range of temperatures.[9]

Table 3: Thermodynamic Data for MgHCO₃⁺ Ion Pair Dissociation

| Temperature (°C) | pK (-log Kdiss) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/deg/mol) |

| 10 | Value not provided | |||

| 25 | 1.07 ± 0.03 | 6.09 ± 0.17 | -4.99 | -37.15 |

| 40 | Value not provided | |||

| 55 | Value not provided | |||

| 70 | Value not provided | |||

| 90 | 1.34 ± 0.03 | |||

| Data derived from Siebert & Hostetler (1977).[9] Thermodynamic values are for 25°C. |

Experimental Protocols

Preparation of this compound Solution

A standard laboratory method involves the carbonation of a magnesium hydroxide suspension.[5][8][12]

Objective: To prepare an aqueous solution of this compound.

Materials:

-

Magnesium hydroxide [Mg(OH)₂] powder

-

Deionized water

-

Pressurized carbon dioxide (CO₂) cylinder with regulator

-

Pressure vessel or a heavy-walled flask with a gas dispersion tube

-

Stir plate and stir bar

Procedure:

-

Create a suspension of magnesium hydroxide in deionized water (e.g., 10-20 g/L) in the pressure vessel.

-

Seal the vessel and begin stirring to ensure the suspension is homogenous.

-

Introduce pressurized CO₂ gas into the suspension through the gas dispersion tube. The pressure helps to increase the concentration of dissolved CO₂.[12]

-

Continue bubbling CO₂ through the stirring suspension. The solid Mg(OH)₂ will slowly dissolve as it reacts to form soluble Mg(HCO₃)₂.

-

The reaction is complete when the solution becomes clear, indicating all the solid has reacted.[8]

-

Store the resulting solution in a sealed container to prevent CO₂ from escaping, which would cause the this compound to decompose and precipitate as magnesium carbonate.

Determination of the MgHCO₃⁺ Dissociation Constant

This protocol is based on the potentiometric titration method described by Siebert and Hostetler.[9]

Objective: To experimentally determine the dissociation constant of the MgHCO₃⁺ ion pair.

Apparatus:

-

Thermostated reaction vessel with ports for electrodes, gas lines, and titrant addition.

-

Two-stage gas equilibration system to saturate CO₂ gas with water vapor at the run temperature.[9]

-

Calibrated pH meter and combination pH electrode.

-

Burettes for the addition of MgCl₂ and KHCO₃ solutions.

Procedure:

-

System Setup: Assemble the reaction vessel in a constant temperature water bath. Calibrate the pH electrode using standard buffers (e.g., pH 4 and 7) at the desired experimental temperature (e.g., 10, 25, 40, 55, 70, or 90°C).[9]

-

Initial Solution: Add initial known volumes of MgCl₂ and KHCO₃ solutions to the reaction vessel.

-

Equilibration: Equilibrate the solution with pure CO₂ gas using the two-stage gas system. Monitor the pH until a stable reading is achieved, indicating equilibrium with the CO₂ partial pressure.[9]

-

Titration: Perform the titration by making alternating additions of standardized MgCl₂ and KHCO₃ solutions. After each addition, allow the system to re-equilibrate and record the stable pH value.[9]

-

Data Analysis: The change in pH upon the addition of Mg²⁺ (from MgCl₂) is used to calculate the concentration of the MgHCO₃⁺ ion pair formed. The dissociation constant (Kdiss) is then calculated using mass balance equations for total magnesium and total bicarbonate, along with activity corrections.[9]

Figure 2. Experimental workflow for determining the MgHCO₃⁺ dissociation constant.

Kinetic Analysis of Thermal Decomposition

This protocol describes a method to study the rate of decomposition of this compound.[13]

Objective: To determine the decomposition kinetics of an aqueous this compound solution.

Apparatus:

-

A three-neck round-bottom flask placed in a thermostat water bath.

-

Stirrer, thermometer, and condenser.

-

Syringes and filters for sampling.

-

Titration equipment for EDTA analysis.

Procedure:

-

Setup: Place a known volume and concentration of this compound solution into the flask and bring it to the desired temperature (e.g., 50-80°C) while stirring at a constant rate.[13]

-

Sampling: At predetermined time intervals (e.g., every 5-10 minutes), withdraw a 3 mL sample from the flask.[13]

-

Quenching/Filtration: Immediately filter the sample to remove any precipitated magnesium carbonate. This stops the reaction for the sampled aliquot.

-

Analysis: Determine the concentration of dissolved Mg²⁺ in the filtrate using an EDTA titration method.[13]

-

Calculation: The decomposition ratio (η) at time t can be calculated as: η = (C₀ - Cₜ) / C₀ where C₀ is the initial Mg²⁺ concentration and Cₜ is the Mg²⁺ concentration at time t.

-

Kinetic Modeling: The data can be fitted to kinetic models (e.g., diffusion models like the Ginstling–Brounshtein model) to determine the reaction mechanism and apparent activation energy.[13]

References

- 1. byjus.com [byjus.com]

- 2. meixi-mgo.com [meixi-mgo.com]

- 3. collegedunia.com [collegedunia.com]

- 4. This compound: Properties, Uses & Examples Explained [vedantu.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. US20050255174A1 - Process and appratus for use in preparing an aqueous this compound solution - Google Patents [patents.google.com]

- 7. Use of Calcium Bicarbonate and this compound Solutions in Small Conservation Workshops [cool.culturalheritage.org]

- 8. quora.com [quora.com]

- 9. ajsonline.org [ajsonline.org]

- 10. researchgate.net [researchgate.net]

- 11. Magnesium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 12. JAIC 1981, Volume 21, Number 1, Article 2 (pp. 43 to 48) [cool.culturalheritage.org]

- 13. refp.cohlife.org [refp.cohlife.org]

An In-depth Technical Guide to the Solubility and Stability of Magnesium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of magnesium bicarbonate, focusing on its solubility and stability. This document synthesizes available data into a structured format, presents detailed experimental protocols, and visualizes key concepts to support research and development activities involving this compound.

Introduction

This compound, Mg(HCO₃)₂, is a compound that exists exclusively in aqueous solutions.[1][2][3][4] It is formed through the reaction of magnesium-containing minerals with water and carbon dioxide.[1][3] Despite its inherent instability, this compound is of significant interest due to its role in water hardness and its potential therapeutic applications, including use as an antacid and in the management of renal insufficiency.[1][3] This guide delves into the critical aspects of its solubility and stability, which are paramount for its effective application and study.

Physicochemical Properties

This compound is an ionic compound comprising a magnesium cation (Mg²⁺) and two bicarbonate anions (HCO₃⁻).[1] It is characterized as a white, crystalline powder in its theoretical solid state but is only found in liquid form.[1][5] Solutions of this compound are typically odorless with a slightly bitter taste and a pH of approximately 8.3.[1][6]

Solubility of this compound

The solubility of this compound is a critical parameter for its preparation and application. It is highly soluble in water but insoluble in organic solvents.[1][6][7]

Aqueous Solubility

The solubility of this compound in water is significantly influenced by temperature and the partial pressure of carbon dioxide.

| Temperature (°C) | Solubility ( g/100 mL) | Conditions | Reference |

| 20 | 5.7 | Standard Pressure | [1][3][6] |

Note: The solubility of this compound is intrinsically linked to the equilibrium of the carbonate system in water. Higher partial pressures of CO₂ increase the concentration of carbonic acid, which in turn favors the formation and dissolution of this compound.

Solubility in Organic Solvents

This compound is reported to be insoluble in common organic solvents.

| Solvent | Solubility | Reference |

| Ethanol | Insoluble | [6][7] |

| Acetone | Insoluble | [6] |

Stability of this compound

This compound is an inherently unstable compound, readily decomposing into magnesium carbonate, water, and carbon dioxide.[1][2][5] This decomposition is accelerated by increases in temperature and decreases in the partial pressure of carbon dioxide.

Thermal Decomposition

Heating a solution of this compound will cause it to decompose, precipitating magnesium carbonate.[2][3]

| Parameter | Value | Conditions | Reference |

| Apparent Activation Energy of Decomposition | 47.05 kJ/mol | Aqueous solution | [8][9] |

| Decomposition Ratio at 50°C | 88% | Aqueous solution | [8][9] |

A study on the thermal decomposition kinetics in an aqueous solution determined that the process is partially controlled by both diffusion and chemical reactions.[8][9]

Stability in Solution

For practical applications, maintaining the stability of this compound solutions is crucial.

| Condition | Effect on Stability | Recommendation | Reference |

| Temperature | Increased temperature accelerates decomposition. | Store solutions at cold temperatures, ideally refrigerated. | [8][9] |

| CO₂ Pressure | Loss of dissolved CO₂ shifts the equilibrium towards decomposition. | Keep solutions in tightly sealed containers to maintain CO₂ pressure. | [10] |

| Concentration | Higher concentrations can lead to faster decomposition. | Prepare solutions at concentrations appropriate for the intended use and storage duration. | [6] |

Under refrigerated and sealed conditions, a prepared this compound solution can remain stable for up to two weeks.

Experimental Protocols

This section provides detailed methodologies for the synthesis and quantification of this compound in a laboratory setting.

Synthesis of this compound Solution

This protocol describes a common laboratory method for preparing an aqueous solution of this compound.

Materials:

-

Magnesium hydroxide (B78521) (Mg(OH)₂) powder

-

Carbonated water (seltzer water), chilled

-

Pressurizable container (e.g., a heavy-duty plastic bottle or a specialized carbonation system)

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Carbonation: If not using pre-carbonated water, carbonate distilled or deionized water by bubbling CO₂ gas through it under pressure.

-

Addition of Magnesium Hydroxide: Add a pre-weighed amount of magnesium hydroxide powder to the chilled carbonated water. A common starting point is approximately 3.6 grams of Mg(OH)₂ per liter of water.

-

Pressurization and Agitation: Immediately seal the container to maintain the CO₂ pressure. Agitate the mixture vigorously. A magnetic stirrer can be used for continuous mixing.

-

Dissolution: Continue to agitate the solution until the magnesium hydroxide powder has completely dissolved, resulting in a clear solution. This may take several hours.

-

Storage: Store the resulting this compound solution in a tightly sealed container in a refrigerator to maintain its stability.

Quantification of Magnesium by EDTA Titration

This protocol details the determination of the magnesium concentration in a this compound solution using a complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Materials:

-

This compound solution (sample)

-

Standardized EDTA solution (e.g., 0.05 M)

-

Ammonia-ammonium chloride buffer solution (pH 10)

-

Eriochrome Black T indicator

-

Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

-

Sample Preparation: Pipette a known volume of the this compound solution into a conical flask.

-

Buffering: Add a sufficient amount of the pH 10 buffer solution to the flask.

-

Indicator Addition: Add a few drops of the Eriochrome Black T indicator to the solution. The solution should turn a wine-red color.

-

Titration: Titrate the sample solution with the standardized EDTA solution from the burette. The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.

-

Calculation: Calculate the concentration of magnesium in the sample using the volume of EDTA solution used and its known molarity.

Biological Significance and Signaling Pathways

Both magnesium and bicarbonate ions play crucial roles in numerous physiological processes.

Magnesium Ion Signaling

Magnesium is the second most abundant intracellular cation and is essential for a vast array of cellular functions.[1] It acts as a cofactor for hundreds of enzymes and is involved in signal transduction, energy metabolism, and the regulation of ion channels.[1][2]

Bicarbonate Ion Signaling and Transport

Bicarbonate is a key component of the body's primary pH buffering system.[11][12] Its transport across cell membranes is tightly regulated by a variety of transporters and is essential for maintaining intracellular and systemic pH homeostasis.[11][12][13]

References

- 1. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. byjus.com [byjus.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. meixi-mgo.com [meixi-mgo.com]

- 6. Buy this compound | 12143-96-3 [smolecule.com]

- 7. Magnesium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 8. refp.cohlife.org [refp.cohlife.org]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. portlandpress.com [portlandpress.com]

- 13. Multiple Regulatory Signals and Components in the Modulation of Bicarbonate Transporters - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Decomposition Kinetics of Magnesium Bicarbonate

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the chemical behavior of this compound under thermal stress. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the core processes involved.

Introduction

This compound, Mg(HCO₃)₂, is a compound that exists only in aqueous solution.[1][2] It is formed by the reaction of carbonic acid with magnesium hydroxide (B78521) or by treating a suspension of magnesium hydroxide with pressurized carbon dioxide.[1] The instability of solid this compound means that its thermal decomposition is studied in an aqueous environment. Upon heating, an aqueous solution of this compound decomposes to yield magnesium carbonate, water, and carbon dioxide.[1][2] This process is of significant interest in various fields, including water treatment, chemical synthesis, and pharmaceutical manufacturing, where precise control over the formation of magnesium compounds is crucial. The thermal decomposition of this compound is an energy-intensive step in the production of high-purity magnesium oxide.[3][4]

Core Concepts of Thermal Decomposition

The thermal decomposition of this compound in an aqueous solution is a complex process influenced by several factors, including temperature, stirring speed, and the concentration of magnesium ions.[3][4] The overall reaction is as follows:

Mg(HCO₃)₂(aq) → MgCO₃(s) + H₂O(l) + CO₂(g)[5]

However, the process can also lead to the formation of basic magnesium carbonates, and the composition of the final solid product can vary depending on the decomposition temperature.[6][7] For instance, at room temperature (around 30°C), the decomposition can yield nesquehonite (MgCO₃·3H₂O).[7] At higher temperatures, such as 90°C, the product is predominantly a form of hydrated basic magnesium carbonate (4MgCO₃·Mg(OH)₂·4H₂O).[7]

The kinetics of this decomposition have been found to follow a model that suggests it is controlled by both diffusion and chemical reaction processes.[3][4] The escape of carbon dioxide gas from the solution is a critical step that drives the reaction forward.[4]

Quantitative Kinetic Data

The following table summarizes the key quantitative data reported in the literature for the thermal decomposition of aqueous this compound solutions.

| Parameter | Value | Conditions | Source |

| Apparent Activation Energy (Ea) | 47.05 kJ/mol | Aqueous solution | [3][4] |

| Kinetic Model | Ginstling–Brounshtein's diffusion model | Aqueous solution | [3][4] |

| Rate Function, f(η) | 1−2/3η−(1−η)²/³ | Where η is the decomposition ratio | [3][4] |

| Decomposition Ratio | 88% | At 50 °C in aqueous solution | [3][4] |

| Decomposition Ratio | 94.2% | At 80 °C and 600 rpm stirring speed | [4] |

Experimental Protocols

While this compound does not exist as a stable solid for traditional thermogravimetric analysis (TGA), its decomposition kinetics in solution can be studied by monitoring the evolution of CO₂ or the precipitation of magnesium carbonate. A typical experimental setup would involve a temperature-controlled reactor.

Preparation of this compound Solution

-

Carbonation Method : Prepare a suspension of light calcined magnesia (MgO) in deionized water.[4]

-

Bubble CO₂ gas through the suspension at atmospheric pressure until the desired concentration of this compound is achieved. The concentration can be determined by titration.[4]

Kinetic Study of Thermal Decomposition in Aqueous Solution

-

Apparatus : A jacketed glass reactor equipped with a temperature controller, a mechanical stirrer, a condenser, and a pH meter.

-

Procedure :

-

Transfer a known volume and concentration of the this compound solution into the reactor.

-

Set the desired temperature and stirring speed. A stirring speed of over 600 rpm is often used to ensure good mixing and facilitate the release of CO₂.[4]

-

Monitor the reaction progress over time by taking samples at regular intervals.

-

Analyze the samples for the concentration of magnesium ions remaining in the solution using a technique like atomic absorption spectroscopy or titration.

-

The decomposition ratio (η) can be calculated as: η = (C₀ - Cₜ) / C₀, where C₀ is the initial concentration of Mg²⁺ and Cₜ is the concentration at time t.

-

The collected data can then be fitted to various kinetic models to determine the rate constant and activation energy.

-

Thermogravimetric Analysis (TGA) of Decomposition Products

For the solid products of the decomposition (e.g., magnesium carbonate or basic magnesium carbonate), TGA can be employed to study their subsequent thermal behavior.

-

Sample Preparation : Isolate the solid precipitate from the aqueous decomposition by filtration, wash it with deionized water, and dry it at a low temperature (e.g., 60°C) to avoid further decomposition.

-

TGA Instrument Setup :

-

Instrument : A standard thermogravimetric analyzer.

-

Crucible : Alumina or platinum crucible.

-

Sample Size : 5-10 mg.

-

Atmosphere : Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 50 mL/min).

-

Heating Rate : A linear heating rate, typically between 5-20 °C/min.

-

-

Procedure :

-

Place the prepared sample in the TGA crucible.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at the specified heating rate.

-

Record the mass loss as a function of temperature. The decomposition of MgCO₃ to MgO and CO₂ is typically observed between 350°C and 500°C.[5][8][9]

-

Visualizations

Logical Flow of Thermal Decomposition

The following diagram illustrates the logical progression of the thermal decomposition of aqueous this compound into its final products.

Caption: Logical flow of this compound decomposition.

Experimental Workflow for Kinetic Analysis

This diagram outlines the typical workflow for studying the kinetics of this compound's thermal decomposition in an aqueous solution.

Caption: Experimental workflow for kinetic analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. refp.cohlife.org [refp.cohlife.org]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Temperature on Decomposition of this compound | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Structural Characterization of Magnesium Bicarbonate in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of magnesium bicarbonate in aqueous solutions. This compound, with the chemical formula Mg(HCO₃)₂, is a compound that exists only in solution and is formed through the reaction of magnesium hydroxide (B78521) with pressurized carbon dioxide.[1] Its instability in solid form presents unique challenges for characterization.[2] This document details the experimental and computational methodologies used to elucidate its structure and behavior in solution, presents key quantitative data, and visualizes the complex equilibria and experimental workflows involved.

Speciation and Equilibria in Aqueous Solution

This compound in water is not a simple dissolved salt but rather a complex system of equilibria involving multiple ionic species. The primary equilibrium involves the dissociation of this compound into the magnesium cation (Mg²⁺) and bicarbonate anions (HCO₃⁻).[3] Furthermore, ion pairing occurs, leading to the formation of the this compound cation, MgHCO₃⁺.[4][5][6][7]

The speciation of dissolved inorganic carbon is significantly influenced by the formation of these ion pairs, particularly in alkaline solutions where they can be the predominant species.[4][6][8] The following diagram illustrates the key equilibria in an aqueous solution of this compound.

Caption: Key equilibria of this compound in an aqueous solution.

Quantitative Data: Stability and Formation Constants

The stability of the MgHCO₃⁺ ion pair is a critical parameter in understanding the solution chemistry of this compound. Several studies have experimentally determined the formation and dissociation constants for this ion pair at various temperatures.

| Parameter | Value | Temperature (°C) | Method | Reference |

| logKMgHCO₃⁺ | 1.12 ± 0.11 | 25 | Infrared Spectroscopy | [4][6][8] |

| pKdissociation | 1.07 ± 0.03 | 25 | Potentiometric Titration | [9][10] |

| pKdissociation | 1.34 ± 0.03 | 90 | Potentiometric Titration | [9][10] |

| logK | 1.14 | 10 | Not Specified | [7] |

| logK | 1.75 | 100 | Not Specified | [7] |

| pKMgHCO₃⁺ | 1.23 | Not Specified | Potentiometric Estimation | [11] |

Table 1: Stability and Dissociation Constants for the MgHCO₃⁺ Ion Pair

Structural Insights from Experimental and Computational Methods

Direct experimental determination of the precise bond lengths and angles of the solvated Mg(HCO₃)₂ or MgHCO₃⁺ species is challenging due to their transient nature in solution. However, a combination of spectroscopic techniques and computational modeling provides significant insights into their structure and coordination.

3.1. Coordination Chemistry

In aqueous solutions, the magnesium ion (Mg²⁺) is known for its strong hydration shell, typically forming a hexaaquomagnesium ion, [Mg(H₂O)₆]²⁺, with an octahedral coordination geometry.[12][13] The formation of the MgHCO₃⁺ ion pair involves the substitution of one or more water molecules from this primary hydration sphere by the bicarbonate anion.[5] This change in coordination from a six-fold to a five-fold coordinated magnesium center has important implications for further reactions and the potential for magnesium carbonate mineralization.[5]

3.2. Computational Modeling

Density Functional Theory (DFT) calculations have been employed to predict the most stable geometries of the MgHCO₃⁺ ion pair.[4][6][8] These studies suggest that a bi-dentate complex, [MgHCO₃]⁺(H₂O)n, is one of the most stable configurations.[4][6][8]

Experimental Protocols

4.1. Infrared Spectroscopy for Ion Pair Determination

Infrared (IR) spectroscopy has been successfully used to study the interactions between magnesium and bicarbonate ions in solution.[4][6][8]

-

Principle: The vibrational frequencies of the bicarbonate ion (HCO₃⁻) are sensitive to its local environment. The formation of an ion pair with Mg²⁺ causes shifts in these frequencies, which can be detected by IR spectroscopy.[4][6][8]

-

Methodology:

-

Acquire IR spectra of solutions containing known concentrations of sodium bicarbonate in the absence of magnesium ions to establish baseline vibrational bands for the free bicarbonate ion (typically in the 1200-1450 cm⁻¹ region).[4][6][8]

-

Prepare a series of solutions with fixed pH and varying concentrations of Mg²⁺ ions.

-

Record the IR spectra of these magnesium-containing solutions.

-

Analyze the shifts in the vibrational bands of bicarbonate to determine the concentration of the MgHCO₃⁺ ion pair.[4][6][8]

-

Use the concentration data to calculate the formation constant of the ion pair.[4][6][8]

-

Caption: Workflow for Infrared Spectroscopy analysis of MgHCO₃⁺.

4.2. Potentiometric Titration for Dissociation Constant Determination

Potentiometric titration is another powerful technique for determining the dissociation constants of ion pairs in solution.[9][10]

-

Principle: The pH of a solution containing magnesium and bicarbonate ions is measured as a function of the addition of a titrant. The changes in pH are related to the equilibrium concentrations of the species in solution, allowing for the calculation of the dissociation constant.

-

Methodology:

-

Prepare a solution containing known concentrations of MgCl₂ and KHCO₃ in equilibrium with a known partial pressure of CO₂.[9]

-

Alternately add known amounts of MgCl₂ and KHCO₃ to the solution.[9]

-

Measure the change in pH after each addition using a calibrated pH electrode.[9]

-

Utilize a computational method, such as a floating-point method, to calculate the dissociation constant from the experimental pH changes. This method has the advantage of not requiring absolute pH and Pco₂ values, thereby reducing potential sources of error.[9][10]

-

Caption: Workflow for Potentiometric Titration.

Other Characterization Techniques

While less commonly reported specifically for aqueous this compound, other techniques can provide valuable structural information for related systems.

-

Raman Spectroscopy: This technique is sensitive to the vibrational modes of carbonate and bicarbonate ions and can be used to study speciation in aqueous solutions.[14] The detection limit for bicarbonate is approximately 150 mg/L.[14]

-

Solid-State NMR Spectroscopy: For the study of solid magnesium carbonate phases that can precipitate from this compound solutions, ¹³C solid-state NMR is a powerful tool for distinguishing between different hydrated forms like nesquehonite and hydromagnesite.[15][16]

-

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy: XANES can be used to determine the speciation of magnesium in various samples, including aerosols where it has been found to exist primarily in phyllosilicates rather than as carbonates.[17]

Conclusion

The structural characterization of this compound in solution is a complex undertaking due to its existence as a dynamic equilibrium of various ionic species. A combination of experimental techniques, particularly infrared spectroscopy and potentiometric titration, has been instrumental in quantifying the stability of the key MgHCO₃⁺ ion pair. While direct structural parameters in solution remain elusive, computational modeling provides valuable insights into the coordination environment of the magnesium ion. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this compound and related systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. ions - this compound dissociation products - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 6. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 7. Buy this compound | 12143-96-3 [smolecule.com]

- 8. HKU Scholars Hub: this compound and carbonate interactions in aqueous solutions: An infrared spectroscopic and quantum chemical study [hub.hku.hk]

- 9. ajsonline.org [ajsonline.org]

- 10. Stability of the this compound ion pair from 10 to 90/sup 0/C (Journal Article) | OSTI.GOV [osti.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tsi.com [tsi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantitative identification of metastable magnesium carbonate minerals by solid-state 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Thermodynamic Properties of Aqueous Magnesium Bicarbonate Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium bicarbonate, Mg(HCO₃)₂, is a compound of significant interest in various fields, including geochemistry, water treatment, and potentially human health. A critical aspect of its scientific consideration is its thermodynamic properties. However, this compound is notable for its instability as a solid, existing exclusively in aqueous solutions. This guide provides a comprehensive overview of the thermodynamic properties related to the formation of aqueous this compound, addressing the inherent challenges of studying an unstable species. We present thermodynamic data for the constituent aqueous ions and the related stable solid, magnesium carbonate. Furthermore, we detail an experimental protocol for determining the thermodynamic parameters of aqueous this compound and provide a visual representation of the key chemical equilibria.

Thermodynamic Data

Due to the inability to isolate solid this compound, standard thermodynamic data for its formation from the elements in their standard state are not experimentally available. Instead, the thermodynamic properties of its constituent ions in aqueous solution are used to understand its behavior. For context and comparative purposes, the thermodynamic data for solid magnesium carbonate (Magnesite) are also provided.

Table 1: Standard Enthalpy of Formation, Gibbs Free energy of Formation, and Standard Entropy for Relevant Species at 298.15 K and 1 bar

| Species | Formula | State | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | S° (J/mol·K) |

| Magnesium Ion | Mg²⁺ | aq | -462.0[1] | -456.0 | -118.0 |

| Bicarbonate Ion | HCO₃⁻ | aq | -692.0[2] | -586.85[3] | 91.2 |

| Magnesium Carbonate (Magnesite) | MgCO₃ | s | -1111.69 | -1029.3[4] | 65.7[4] |

| Water | H₂O | l | -285.83 | -237.13 | 69.91 |

| Carbon Dioxide | CO₂ | g | -393.51 | -394.36 | 213.74 |

Note: Values for aqueous ions are relative to H⁺(aq) = 0. Data is compiled from various sources and may vary slightly between references.

The formation of aqueous this compound can be represented by the dissolution of magnesium carbonate in the presence of carbonic acid:

MgCO₃(s) + H₂CO₃(aq) ⇌ Mg²⁺(aq) + 2HCO₃⁻(aq)

The thermodynamic properties of this reaction can be calculated from the data in Table 1.

Experimental Protocols

The direct calorimetric measurement of the enthalpy of formation of aqueous this compound is challenging. A well-established method for determining the thermodynamic properties of aqueous electrolytes, including this compound, involves the use of electrochemical cells. The following protocol is based on the work of Pitzer, Olsen, and Simonson, who investigated the thermodynamics of aqueous magnesium and calcium bicarbonates.

Potentiometric Determination of Thermodynamic Properties

This method utilizes an electrochemical cell to measure the potential (electromotive force, emf) of solutions containing this compound and a chloride salt. The measured emf is then used to calculate activity coefficients and other thermodynamic quantities.

Objective: To determine the ion-interaction parameters for Mg²⁺ and HCO₃⁻ in an aqueous solution, which can then be used to calculate the thermodynamic properties of aqueous Mg(HCO₃)₂.

Materials and Apparatus:

-

Electrochemical cell with a platinum-hydrogen electrode and a silver-silver chloride (Ag/AgCl) electrode.

-

High-impedance digital voltmeter.

-

Constant temperature water bath (controlled to ±0.05 °C).

-

Gas washing bottles for saturating the hydrogen-carbon dioxide gas mixture with water vapor.

-

Stock solutions of magnesium chloride (MgCl₂) of known molality.

-

Stock solution of this compound, prepared by bubbling CO₂ through a suspension of magnesium carbonate.

-

Primary grade mixture of hydrogen (H₂) and carbon dioxide (CO₂) gases.

-

Standardized hydrochloric acid (HCl) for titration.

-

Analytical balance.

Procedure:

-

Preparation of this compound Solution: A suspension of ACS reagent-grade magnesium carbonate in deionized water is prepared. A mixture of H₂ and CO₂ gas is bubbled through the suspension for an extended period (several days to weeks) to form a stock solution of this compound. The concentration of the bicarbonate is determined by titration with standardized HCl.

-

Preparation of Cell Solutions: A series of solutions with varying molalities of Mg(HCO₃)₂ and MgCl₂ are prepared by mixing the stock solutions. The exact molalities of all components are determined by gravimetric methods.

-

Electrochemical Cell Setup: The electrochemical cell is of the following type: Pt, H₂(g), CO₂(g) | Mg(HCO₃)₂(m₁), MgCl₂(m₂) | AgCl(s), Ag(s) where m₁ and m₂ are the molalities of this compound and magnesium chloride, respectively.

-

Measurement of Cell Potential (emf): a. The cell is filled with the test solution and placed in the constant temperature bath set to 298.15 K (25 °C). b. The H₂/CO₂ gas mixture is bubbled through the solution in the hydrogen electrode compartment to ensure saturation and equilibrium. c. The potential of the cell is measured using the high-impedance digital voltmeter. Readings are taken until a stable value is achieved, indicating that the cell has reached equilibrium.

-

Data Analysis: The measured emf values are used in conjunction with the Nernst equation and Pitzer's equations for mixed electrolytes to determine the ion-interaction parameters for Mg²⁺ and HCO₃⁻. These parameters describe the non-ideal behavior of the solution and are essential for calculating the thermodynamic properties of aqueous this compound.

Signaling Pathways and Logical Relationships

The formation and decomposition of this compound in an aqueous environment is governed by a series of interconnected equilibria involving carbon dioxide, water, carbonic acid, bicarbonate, and carbonate ions, along with the precipitation and dissolution of magnesium carbonate.

Caption: Aqueous equilibrium of this compound.

Conclusion

The thermodynamic properties of this compound formation are fundamentally linked to its existence in an aqueous solution. While direct measurement on a solid form is not possible, a comprehensive understanding can be achieved by studying the thermodynamics of its constituent ions and the equilibria governing its formation and decomposition. The experimental protocols, such as potentiometric measurements, provide a robust framework for characterizing its behavior in solution. The data and methodologies presented in this guide are intended to support researchers and scientists in the fields of chemistry, materials science, and drug development in their work with this important, albeit unstable, compound.

References

An In-depth Technical Guide on the Instability of Solid-Form Magnesium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inherent instability of solid-form magnesium bicarbonate, Mg(HCO₃)₂, a compound of significant interest in various scientific and pharmaceutical fields. Despite its potential applications, its existence is confined to aqueous solutions, posing considerable challenges for its isolation and use in a solid state. This document details the chemical properties, decomposition pathways, and synthesis methodologies pertinent to understanding this instability.

Core Instability and State of Existence

This compound is fundamentally an unstable compound in the solid state under standard conditions.[1][2][3] It is almost exclusively found in aqueous solutions.[1][3][4][5][6] Unlike alkali metal bicarbonates (with the exception of lithium bicarbonate), this compound does not form a stable solid.[7] Any attempt to isolate it from its aqueous solution by drying or heating results in its decomposition.[6][8][9] This characteristic is a critical consideration for any research or development involving this compound.

Chemical and Physical Properties

While a solid form is not stable, the properties of its aqueous solution and its constituent ions are well-documented.

| Property | Value | Reference |

| Chemical Formula | Mg(HCO₃)₂ | [1][2][3] |

| IUPAC Name | Magnesium hydrogencarbonate | [1][2][6] |

| Molar Mass | 146.34 g/mol | [1][6] |

| Appearance in Solution | Colorless liquid | [1][2] |

| Odor | Odorless | [1][2] |

| pH of Solution | Approximately 8.3 | [1][7] |

| Solubility in Water | 5.7 g/100 mL at 20°C | [1][7] |

| Boiling Point (of solution) | 333.6 °C at 760 mmHg (decomposition occurs) | [1][2] |

Decomposition Pathway

The primary reason for the inability to isolate solid this compound is its rapid decomposition. Upon heating or evaporation of the solvent, it breaks down into magnesium carbonate, water, and carbon dioxide.[1][2][6][8]

Decomposition Reaction: Mg(HCO₃)₂(aq) → MgCO₃(s) + H₂O(l) + CO₂(g)[1][2][8]

This decomposition is readily observed when hard water containing this compound is boiled, leading to the precipitation of magnesium carbonate. At higher temperatures, magnesium carbonate itself will further decompose into magnesium oxide and carbon dioxide, a process known as calcination which typically occurs at temperatures above 350°C.[10][11][12]

Experimental Protocols for Synthesis of Aqueous this compound

As solid this compound cannot be isolated, all experimental work begins with the synthesis of its aqueous solution. The following are common laboratory-scale methods.

This is a widely used method that involves treating a suspension of magnesium hydroxide (B78521) with pressurized carbon dioxide.[6][9][13]

Reaction: Mg(OH)₂(s) + 2CO₂(g) → Mg(HCO₃)₂(aq)[2][6][9]

Protocol:

-

Prepare a slurry of magnesium hydroxide (Milk of Magnesia) in deionized water in a pressure-resistant vessel.

-

Chill the slurry to enhance CO₂ solubility.

-

Pressurize the vessel with carbon dioxide gas. The pressure can range from atmospheric to several atmospheres, with higher pressures favoring the forward reaction.[14]

-

Agitate the mixture vigorously to ensure efficient gas-liquid-solid contact.

-

Continue the reaction until the suspended magnesium hydroxide dissolves, resulting in a clear solution of this compound.

-

The resulting solution must be stored in a sealed container to maintain the CO₂ pressure and prevent decomposition.[15]

This method involves a double displacement reaction in an aqueous solution.

Reaction: Mg²⁺(aq) + 2HCO₃⁻(aq) → Mg(HCO₃)₂(aq) An example using magnesium acetate (B1210297) and sodium bicarbonate: Mg(CH₃COO)₂(aq) + 2NaHCO₃(aq) → Mg(HCO₃)₂(aq) + 2CH₃COONa(aq)[6]

Protocol:

-

Prepare separate aqueous solutions of a soluble magnesium salt (e.g., magnesium chloride, magnesium sulfate, or magnesium acetate) and a soluble bicarbonate salt (e.g., sodium bicarbonate or potassium bicarbonate).

-

Slowly add the bicarbonate solution to the magnesium salt solution while stirring.

-

The resulting solution will contain this compound along with the salt byproduct. This byproduct may need to be removed depending on the intended application, which can be challenging without inducing decomposition of the this compound.

Factors Contributing to Instability

The instability of solid this compound can be attributed to several physicochemical factors:

-

Lattice Energy: It is hypothesized that the hypothetical ionic lattice of solid Mg(HCO₃)₂ would have a relatively low lattice energy. The bicarbonate ion (HCO₃⁻) is large and asymmetric, which can lead to inefficient packing in a crystal lattice with a small, highly charged cation like Mg²⁺.

-

Polarizing Power of Mg²⁺: The magnesium cation (Mg²⁺) is small and has a +2 charge, giving it a high charge density and strong polarizing power.[16] This high polarizing power can distort the electron cloud of the large bicarbonate anion, weakening the internal C-O bonds and facilitating the release of CO₂.

-

Thermodynamics of Decomposition: The decomposition into magnesium carbonate, water, and carbon dioxide is a thermodynamically favorable process. The formation of the more stable magnesium carbonate lattice and the release of gaseous CO₂ (increasing entropy) drive the reaction forward.

Implications for Drug Development and Research

The inherent instability of solid this compound presents significant hurdles for its use as a solid-dose pharmaceutical.

-

Formulation Challenges: Standard pharmaceutical manufacturing processes that involve drying, granulation, or heating are not viable.

-

Stability and Shelf-life: Even in aqueous form, the solution is only stable under a partial pressure of CO₂.[15] Loss of CO₂ from the solution will cause precipitation of magnesium carbonate, altering the concentration and efficacy.

-

Alternative Compounds: For applications requiring a solid oral dosage form, researchers often turn to more stable magnesium salts like magnesium carbonate, magnesium hydroxide, or magnesium citrate (B86180) as a source of magnesium or for their antacid properties.[17]

Conclusion

The instability of solid-form this compound is a fundamental chemical property that restricts its existence to aqueous solutions under specific conditions. Researchers and drug development professionals must recognize that it cannot be isolated as a stable solid. All experimental and formulation work must be conducted in solution, with careful control of temperature and carbon dioxide pressure to prevent decomposition. A thorough understanding of its decomposition pathway and the factors driving its instability is crucial for any scientific investigation or application involving this compound.

References

- 1. byjus.com [byjus.com]

- 2. collegedunia.com [collegedunia.com]

- 3. Buy this compound | 12143-96-3 [smolecule.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. homework.study.com [homework.study.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound: Properties, Uses & Examples Explained [vedantu.com]

- 8. brainly.in [brainly.in]

- 9. quora.com [quora.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. Magnesium carbonate - Wikipedia [en.wikipedia.org]

- 13. echemi.com [echemi.com]

- 14. Magnesium_carbonate [chemeurope.com]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. quora.com [quora.com]

- 17. Pharmaceutical Grade Magnesium Carbonate: Applications, Benefits [magnesiumking.com]

Navigating the Instability: A Technical Guide to the Shelf Life and Storage of Magnesium Bicarbonate Solutions

For Researchers, Scientists, and Drug Development Professionals

Magnesium bicarbonate, a compound that exists only in aqueous solution, presents unique challenges for storage and handling due to its inherent instability.[1][2] This guide provides a comprehensive overview of the factors influencing the shelf life of this compound solutions, optimal storage conditions, and methodologies for assessing its stability, tailored for a scientific audience engaged in research and drug development.

Understanding the Inherent Instability

This compound (Mg(HCO₃)₂) is formed by the reaction of magnesium hydroxide (B78521) with carbonic acid.[2] However, it is a transient species. The equilibrium is readily reversible, with the solution tending to decompose into solid magnesium carbonate (MgCO₃), carbon dioxide (CO₂), and water (H₂O).[1] This decomposition is the primary factor limiting the shelf life of the solution.

The Decomposition Pathway

The thermal decomposition of this compound in an aqueous solution is a critical consideration. The overall reaction is as follows:

Mg(HCO₃)₂(aq) → MgCO₃(s) + CO₂(g) + H₂O(l)[1]

This process is influenced by several factors, primarily temperature, which accelerates the decomposition rate. The escape of CO₂ gas from the solution drives the equilibrium towards the formation of magnesium carbonate precipitate, further hast-ening the degradation of the this compound solution.

Below is a diagram illustrating the key factors that influence the stability of a this compound solution, leading to its decomposition.

Quantitative Stability Data

While extensive long-term stability studies on pure this compound solutions are not widely published, data from thermal decomposition studies and short-term compatibility assessments of related solutions provide valuable insights.

Thermal Decomposition Kinetics

A study on the thermal decomposition kinetics of an aqueous this compound solution revealed a significant impact of temperature on the rate of degradation. The decomposition process was found to be partially controlled by diffusion and chemical reactions, with an apparent activation energy of 47.05 kJ/mol.[3]

Table 1: Effect of Temperature on the Decomposition Ratio of this compound Solution

| Temperature (°C) | Time (min) | Decomposition Ratio (%) |

| 50 | 60 | 88 |

| 80 | 50 | >90 |

| Data sourced from a study on thermal decomposition kinetics.[3] |

Short-Term Physical Stability

A study on a pharmacy-compounded hemofiltration solution containing magnesium sulfate (B86663) and sodium bicarbonate provides some indication of the short-term physical stability in a complex aqueous matrix at room temperature. No particulate matter was observed by visual or microscopic inspection after 48 hours.[4][5]

Table 2: pH Stability of a Compounded Solution Containing Magnesium and Bicarbonate Ions at 22-25°C

| Time (hours) | pH (Low-Magnesium Formulation) | pH (High-Magnesium Formulation) |

| 3-4 | 8.01 ± 0.02 | 7.96 ± 0.02 |

| 52-53 | 8.04 ± 0.02 | 7.98 ± 0.01 |

| Data from a study on the physical compatibility of a pharmacy-compounded hemofiltration solution.[4] |

Recommended Storage Conditions

Based on the known chemical properties and available stability data, the following storage conditions are recommended to maximize the shelf life of this compound solutions:

-

Temperature: Refrigeration (2-8°C) is strongly recommended. Lower temperatures slow down the rate of decomposition. A non-scientific source suggests a shelf life of up to two weeks in a refrigerator for a homemade solution, though this should be verified with analytical testing for any specific application.[6]

-

Container: Tightly sealed, airtight containers are crucial to prevent the loss of dissolved carbon dioxide. This helps to maintain the equilibrium and slow the precipitation of magnesium carbonate. Both glass and chemically inert plastic containers (e.g., polyethylene) can be used, provided they are well-sealed.[7][8] Glass is generally preferred for its inertness.[9]

-

Light Exposure: While specific photostability studies are lacking, it is good practice to protect the solution from light to prevent any potential photochemical degradation, especially for solutions intended for pharmaceutical or biological research. Amber glass containers are recommended.[7]

-

pH: Maintaining a slightly acidic to neutral pH can help to stabilize the bicarbonate form over the carbonate. However, the solution is naturally slightly alkaline.[2]

Experimental Protocols for Stability Assessment

For researchers and drug development professionals, it is essential to establish the stability of their specific this compound solution formulation through appropriate analytical methods.

Visual Inspection and Microscopy

A simple yet effective initial assessment involves regular visual inspection for any signs of precipitation (cloudiness or solid particles). This can be supplemented with microscopic examination to detect smaller particles not visible to the naked eye.

Protocol for Visual and Microscopic Inspection:

-

Sample Preparation: Prepare the this compound solution under controlled conditions.

-

Storage: Aliquot the solution into the intended storage containers and store under the desired conditions (e.g., refrigerated, room temperature, protected from light).

-

Visual Inspection: At specified time points (e.g., daily, weekly), visually inspect the samples against a black and white background for any signs of turbidity or precipitation.

-

Microscopic Analysis: If any changes are observed or for more sensitive detection, place a drop of the solution on a clean microscope slide and examine under a light microscope for the presence of crystalline structures or amorphous precipitate.

pH Measurement

Monitoring the pH of the solution over time can indicate decomposition, as the formation of magnesium carbonate can alter the pH.

Protocol for pH Monitoring:

-

Calibration: Calibrate a pH meter using standard buffer solutions.

-

Measurement: At each stability time point, allow the refrigerated sample to equilibrate to room temperature in a sealed container to prevent CO₂ loss.

-

Record: Measure and record the pH of the solution. A significant and consistent change in pH may indicate degradation.

Titrimetric Method for Bicarbonate and Magnesium Content

A complexometric titration can be used to determine the concentration of magnesium ions, while an acid-base titration can quantify the bicarbonate content. A decrease in these concentrations over time would indicate degradation.

Protocol for Titrimetric Analysis (Conceptual Workflow):

-

Magnesium Determination (Complexometric Titration):

-

Take a known volume of the this compound solution.

-

Buffer the solution to an appropriate pH (e.g., pH 10).

-

Add an indicator (e.g., Eriochrome Black T).

-

Titrate with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until a color change indicates the endpoint. The volume of EDTA used is proportional to the magnesium concentration.

-

-

Bicarbonate Determination (Acid-Base Titration):

-

Take a known volume of the solution.

-

Titrate with a standardized strong acid (e.g., HCl) to the bicarbonate endpoint, which can be determined potentiometrically or with a suitable indicator.

-

The following diagram outlines a general experimental workflow for conducting a stability study on a this compound solution.

Conclusion